![molecular formula C20H16N2O3 B14169991 3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896592-65-7](/img/structure/B14169991.png)
3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-component reactions (MCRs) that are highly efficient and yield diverse products. One common method involves the reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate in the presence of a base such as pyridine . This reaction proceeds through a heterocyclocondensation process to form the desired chromeno-pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave dielectric heating has been reported to enhance the efficiency and yield of the reaction . This method allows for the rapid synthesis of the compound with high purity, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: KMnO4 or Ag(C5H5N)2MnO4 in liquid ammonia.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Phenyl isothiocyanate in dry pyridine.
Major Products Formed
Oxidation: Formation of 7-amino derivatives.
Reduction: Formation of reduced chromeno-pyrimidine derivatives.
Substitution: Formation of substituted chromeno-pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their potential as PARP-1 inhibitors.
Chromeno[2,3-d]pyrimidine derivatives: These compounds have diverse biological activities and are used in the synthesis of various heterocyclic compounds.
Uniqueness
3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit PARP-1 and its potential anti-cancer properties make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
896592-65-7 |
|---|---|
Molekularformel |
C20H16N2O3 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3-phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione |
InChI |
InChI=1S/C20H16N2O3/c1-2-8-16-21-19-17(18(23)14-11-6-7-12-15(14)25-19)20(24)22(16)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3 |
InChI-Schlüssel |
YVWAJZITNVPJAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1C4=CC=CC=C4 |
Löslichkeit |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


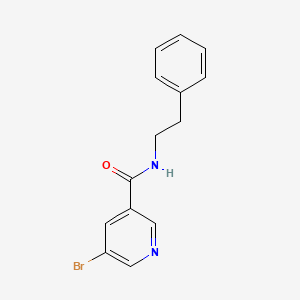
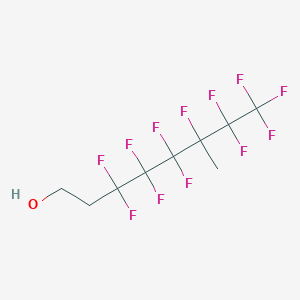
![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)
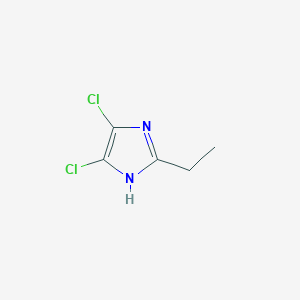
![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)
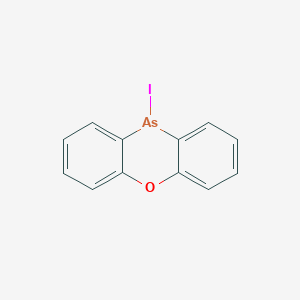
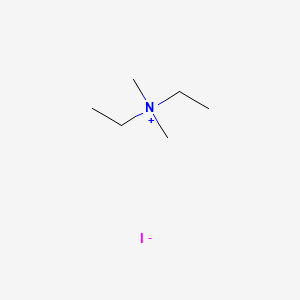

![Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate](/img/structure/B14169966.png)
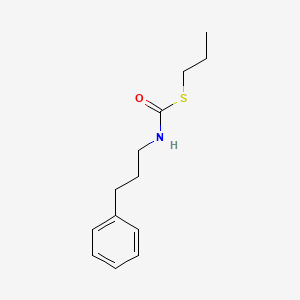
![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)


